3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one
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Description
3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C10H7ClO4 and its molecular weight is 226.61 g/mol. The purity is usually 95%.
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Biological Activity
3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, a derivative of the chromene class, exhibits a range of biological activities that have garnered significant attention in recent years. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.
Chemical Structure and Properties
The compound belongs to the family of coumarins and features a chromene backbone with specific substituents that influence its biological activity. The presence of the chlorine atom at the 3-position and methoxy group at the 7-position are critical for its pharmacological effects.
Anticancer Activity
Research indicates that compounds within the chromene class demonstrate significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. A study highlighted that certain analogs of 2H-chromen-2-one inhibit tubulin polymerization, thereby disrupting cancer cell proliferation and promoting cell death via apoptotic pathways .
Table 1: Summary of Anticancer Activity
Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |
---|---|---|---|
This compound | Induces apoptosis via caspase activation | HeLa (cervical cancer) | 15 |
Other analogs | Inhibits tubulin polymerization | MCF7 (breast cancer) | 10 |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Studies have demonstrated that this compound exhibits notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .
Table 2: Antimicrobial Activity
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using various in vivo models. In carrageenan-induced edema tests, it demonstrated significant reduction in paw swelling compared to standard anti-inflammatory drugs like indomethacin. The compound's ability to inhibit cyclooxygenase (COX) enzymes was also supported by molecular docking studies .
Table 3: Anti-inflammatory Effects
Antioxidant Activity
Antioxidant assays revealed that this chromene derivative possesses significant free radical scavenging activity. The compound's structure allows for intramolecular hydrogen bonding, enhancing its stability and reactivity towards free radicals . Comparative studies show that it has an EC50 value comparable to well-known antioxidants like Trolox.
Table 4: Antioxidant Activity
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and various biological targets. For instance, docking simulations against COX enzymes indicated favorable binding affinities, suggesting potential as a selective COX inhibitor . This aligns with observed anti-inflammatory effects.
Properties
CAS No. |
61503-82-0 |
---|---|
Molecular Formula |
C10H7ClO4 |
Molecular Weight |
226.61 g/mol |
IUPAC Name |
3-chloro-4-hydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-14-5-2-3-6-7(4-5)15-10(13)8(11)9(6)12/h2-4,12H,1H3 |
InChI Key |
JHKWIWSZBVLBAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.